Boc-Lys(2-Bromo-Z)-OH
CAS No.: 47592-74-5
VCID: VC21541729
Molecular Formula: C19H27BrN2O6
Molecular Weight: 459.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Lys(2-Bromo-Z)-OH, with the chemical formula C19H27BrN2O6 and a molecular weight of 459.3 g/mol, is a derivative of the essential amino acid lysine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 2-bromo-benzyloxycarbonyl (2-Bromo-Z) protecting group on the side chain. It is widely used in peptide synthesis and other biochemical applications due to its stability and reactivity. Synthesis of Boc-Lys(2-Bromo-Z)-OHThe synthesis of Boc-Lys(2-Bromo-Z)-OH involves several key steps:
Applications in Research and IndustryBoc-Lys(2-Bromo-Z)-OH is utilized in diverse fields:
Biological ActivityThis compound exhibits potential biological activities, including antimicrobial properties attributed to the bromine atom, which may disrupt microbial membranes or interfere with enzymatic processes. Comparison with Similar Compounds
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 47592-74-5 | |||||||||||||||
Product Name | Boc-Lys(2-Bromo-Z)-OH | |||||||||||||||
Molecular Formula | C19H27BrN2O6 | |||||||||||||||
Molecular Weight | 459.3 g/mol | |||||||||||||||
IUPAC Name | (2S)-6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1 | |||||||||||||||
Standard InChIKey | IBYVEZVZHJKJOU-HNNXBMFYSA-N | |||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O | |||||||||||||||
SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O | |||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O | |||||||||||||||
Synonyms | Boc-Lys(2-Br-Z)-OH;47592-74-5;ST51036372;Nalpha-Boc-Nepsilon-(2-bromo-Z)-L-lysine;Boc-Lys(2-Bromo-Z)-OH;C19H27BrN2O6;15536_ALDRICH;15536_FLUKA;MolPort-003-926-840;Boc-N-Epsilon-2-bromo-Z-L-lysine;6402AH;ZINC15721346;AKOS024385667;N|A-Boc-N|A-(2-bromo-Z)-L-lysine;(2S)-2-[(tert-butoxy)carbonylamino]-6-{[(2-bromophenyl)methoxy]carbonylamino}hexanoicacid | |||||||||||||||
PubChem Compound | 14217189 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume